2,3,4-Triiodo-5-methylthiophene
Overview
Description
2,3,4-Triiodo-5-methylthiophene is a significant side product obtained from the iodination of 2-methylthiophene using iodine and iodic acid . It has a molecular formula of C5H3I3S and a molecular weight of 475.86 g/mol .
Synthesis Analysis
The synthesis of 2,3,4-Triiodo-5-methylthiophene is an unexpected result of the iodination of 2-methylthiophene . The iodination methods used are relatively mild, employing iodic acid in conjunction with iodine or potassium iodide . This process is part of research aimed at obtaining aromatic iodides .Molecular Structure Analysis
The compound crystallizes in the P2 1 /c space group with unit cell parameters a = 16.4183 (10) Å, b = 4.1971 (3) Å, c = 14.3888 (9) Å, β = 111.4442 (14), Z = 4, and D calc = 3.425 g cm −3 . The structure of this compound was confirmed by X-ray crystallography and 1 H and 13 C NMR .Physical And Chemical Properties Analysis
2,3,4-Triiodo-5-methylthiophene has a molecular formula of C5H3I3S and a molecular weight of 475.86 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Unexpected Iodination Product and Structural Characterization : A study reported the structure and characterization of 3,4,5-Triiodo-2-methylthiophene, an unexpected side product from the iodination of 2-methylthiophene. This compound was confirmed through X-ray crystallography and NMR, providing insights into its molecular structure and possible applications in various chemical processes (Patel et al., 2019).
Selective Substitution via Directed Lithiation : Research on the selective 5-substitution of 3-methylthiophene through directed lithiation led to high yields of 2,4-disubstituted thiophenes. This process is significant for the synthesis of various thiophene derivatives, which could be crucial in organic synthesis and materials science (Smith & Barratt, 2007).
Conjugated Conductive Polymers : A study on conjugated conductive polymers, specifically 3-ether-substituted polythiophenes and poly(4-methylthiophenes), explored their synthesis and properties. These polymers, derived from thiophene and its derivatives, could have applications in electronics and materials science (Chen & Tsai, 1993).
Corrosion Inhibition in Metals : A triazole derivative incorporating methylthiophenyl groups demonstrated significant inhibition of mild steel corrosion in acidic media. This research suggests applications of thiophene derivatives in corrosion protection and materials engineering (Lagrenée et al., 2002).
Electronic Structures of Polythiophenes : A theoretical investigation into the electronic structures of thiophene oligomers, including methyl- and cyano-substituted derivatives, provided insights into their bonding and potential applications in polymer science and electronic materials (Kiliç et al., 1996).
Future Directions
The unexpected formation of 2,3,4-Triiodo-5-methylthiophene from the iodination of 2-methylthiophene presents interesting possibilities for future research . Given the importance of iodinated aromatic compounds in various reactions , further exploration of the conditions leading to the formation of this compound could be valuable.
properties
IUPAC Name |
2,3,4-triiodo-5-methylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I3S/c1-2-3(6)4(7)5(8)9-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBCKNJUFIORRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549904 | |
Record name | 2,3,4-Triiodo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Triiodo-5-methylthiophene | |
CAS RN |
16494-47-6 | |
Record name | 2,3,4-Triiodo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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